molecular formula C18H23NO2S B3261681 N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 346704-42-5

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B3261681
CAS RN: 346704-42-5
M. Wt: 317.4 g/mol
InChI Key: IJMUTGZZIGWUMR-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly referred to as EHT 1864, is a small molecule inhibitor that is widely used in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.

Scientific Research Applications

EHT 1864 is widely used in scientific research to study various cellular processes. It has been shown to inhibit the activity of Rho GTPases, which are important regulators of cell migration, cell division, and cell adhesion. EHT 1864 has also been shown to inhibit the activity of Ras GTPases, which are important regulators of cell proliferation and differentiation. Additionally, EHT 1864 has been shown to inhibit the activity of ROCK kinases, which are important regulators of cytoskeletal dynamics and cell motility.

Mechanism of Action

EHT 1864 inhibits the activity of Rho GTPases, Ras GTPases, and ROCK kinases by binding to their active sites and preventing them from interacting with their downstream effectors. This results in a decrease in cellular processes that are regulated by these proteins, such as cell migration, cell division, and cytoskeletal dynamics.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as the proliferation and differentiation of stem cells. EHT 1864 has also been shown to promote the survival of neurons and protect against neurodegeneration. Additionally, EHT 1864 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EHT 1864 in lab experiments is its specificity for Rho GTPases, Ras GTPases, and ROCK kinases. This allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. Additionally, EHT 1864 has been shown to be stable in aqueous solutions, making it easy to use in a variety of experimental conditions. However, one limitation of using EHT 1864 is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of EHT 1864 in their experiments to avoid non-specific effects.

Future Directions

There are many potential future directions for the use of EHT 1864 in scientific research. One area of interest is the role of Rho GTPases, Ras GTPases, and ROCK kinases in cancer metastasis. EHT 1864 could be used to study the effects of inhibiting these proteins on cancer cell migration and invasion in vitro and in vivo. Another area of interest is the role of Rho GTPases, Ras GTPases, and ROCK kinases in neuronal development and neurodegeneration. EHT 1864 could be used to study the effects of inhibiting these proteins on neuronal survival and function in animal models of neurodegenerative diseases. Additionally, EHT 1864 could be used in the development of new therapeutic agents for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-6-16-9-7-8-13(3)17(16)19-22(20,21)18-14(4)10-12(2)11-15(18)5/h7-11,19H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMUTGZZIGWUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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